P-glycoprotein Efflux Resistance: seco-CBI-Dimer Conjugates vs. MMAE-ADCs
Anti-Ly6E ADC conjugates constructed with seco-CBI-dimer payloads (the warhead class corresponding to the methylCBI component of this linker-payload intermediate) demonstrate significantly enhanced resistance to P-glycoprotein (P-gp)-mediated drug efflux compared to monomethyl auristatin E (MMAE)-based ADCs. The seco-CBI-dimer conjugates maintained cytotoxic activity across multiple cell lines where MMAE conjugates showed attenuated potency due to P-gp upregulation [1]. This difference is attributed to the DNA minor groove alkylating mechanism of CBI payloads versus the tubulin-targeting mechanism of auristatins, with the former being intrinsically less susceptible to P-gp recognition and export.
| Evidence Dimension | P-glycoprotein-mediated efflux susceptibility |
|---|---|
| Target Compound Data | seco-CBI-dimer conjugates: resistance to P-gp-mediated efflux; maintained potency across P-gp-expressing cell lines |
| Comparator Or Baseline | MMAE (monomethyl auristatin E) conjugates: susceptible to P-gp-mediated efflux; reduced potency in P-gp-upregulated tumors |
| Quantified Difference | Qualitative resistance advantage reported; MMAE conjugates showed limited/no efficacy at tolerated doses in some contexts due to tumor regrowth potentially linked to P-gp-mediated resistance [1] |
| Conditions | Anti-Ly6E ADC conjugates; in vitro cytotoxicity assays across multiple tumor cell lines with varying P-gp expression |
Why This Matters
This differentiation directly impacts procurement decisions for ADC development programs targeting tumors with known or suspected multidrug resistance phenotypes, where MMAE-based ADCs have demonstrated limited durability of response.
- [1] Del Rosario G, et al. Preclinical optimization of Ly6E-targeted ADCs for increased durability and efficacy of anti-tumor response: seco-CBI-dimer versus MMAE comparison. S-EPMC7784788. 2021. View Source
